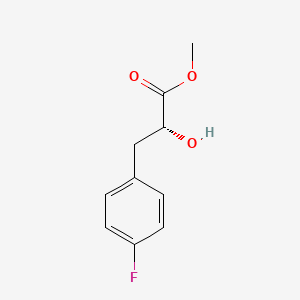![molecular formula C18H35N3O6 B583240 [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster CAS No. 1797132-47-8](/img/structure/B583240.png)
[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester is a complex organic compound with the molecular formula C18H35N3O6 and a molecular weight of 389.49 g/mol . This compound is a derivative of malonamide and is typically found as a white solid . It is soluble in solvents such as chloroform, dichloromethane, and ethyl acetate .
Vorbereitungsmethoden
The synthesis of [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester involves multiple steps. The synthetic route generally starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
These methods would need to ensure high efficiency and cost-effectiveness while maintaining the quality and consistency of the final product .
Analyse Chemischer Reaktionen
[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it may be used in studies involving enzyme interactions and protein modifications . In medicine, it could be explored for its potential therapeutic properties, although it is not currently used in clinical treatments .
Wirkmechanismus
The mechanism of action for [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester include other malonamide derivatives and compounds with similar functional groups. Some examples are N,N,N′-Trimethyl-1,3-diaminopropane and N-(3-Dimethylaminopropyl)methylamine . The uniqueness of this compound lies in its specific structure and the presence of multiple dimethylamino groups, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1797132-47-8 |
|---|---|
Molekularformel |
C18H35N3O6 |
Molekulargewicht |
389.493 |
IUPAC-Name |
bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H35N3O6/c1-18(2,3)27-17(24)19-14(12-15(22)25-10-8-20(4)5)13-16(23)26-11-9-21(6)7/h14H,8-13H2,1-7H3,(H,19,24) |
InChI-Schlüssel |
ZPOATDFBDAFORE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCCN(C)C)CC(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)


![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)

![Benzyl 6-[1,3-dibenzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxoimidazolidin-4-yl]-6-triethylsilyloxyhexanoate](/img/structure/B583176.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
